molecular formula C11H11NO B11912675 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile

Cat. No.: B11912675
M. Wt: 173.21 g/mol
InChI Key: GZUHZVBWABPJJC-UHFFFAOYSA-N
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Description

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features the 2,3-dihydrobenzofuran scaffold, a privileged structure in drug discovery known for its favorable conformational properties . The core dihydrobenzofuran structure is a common motif in bioactive molecules and has been investigated for its potential application in developing anti-inflammatory agents . The specific substitution pattern on this molecule, including methyl groups and a nitrile function, makes it a versatile synthetic building block. The nitrile group (-CN) is a key bioisostere that can enhance metabolic stability and binding affinity in target molecules, while the methyl groups can influence the compound's lipophilicity and overall stereochemistry . Researchers can utilize this compound as a precursor for the synthesis of carboxylic acid derivatives or as a rigid, planar core for constructing compound libraries aimed at screening for new biological activities. The structural features of related dihydrobenzofuran derivatives have been confirmed through techniques such as X-ray crystallography, which often reveals a non-planar, envelope conformation for the dihydrofuran ring . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonitrile

InChI

InChI=1S/C11H11NO/c1-7-5-9-3-4-10(6-12)8(2)11(9)13-7/h3-4,7H,5H2,1-2H3

InChI Key

GZUHZVBWABPJJC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2,7-dimethylphenol with a suitable nitrile source can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The carbonitrile group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated sulfuric acid (H₂SO₄) at elevated temperatures converts the nitrile to a carboxylic acid.

    C≡NH2O,ΔH2SO4COOH\text{C≡N} \xrightarrow[\text{H}_2\text{O}, \Delta]{\text{H}_2\text{SO}_4} \text{COOH}
  • Basic Hydrolysis : Aqueous NaOH with H₂O₂ yields an amide intermediate, further hydrolyzed to carboxylic acid .

Key Factors :

  • Electron-withdrawing nitrile accelerates hydrolysis.

  • Steric hindrance from methyl groups may moderate reaction rates.

Reduction Reactions

The nitrile group is reducible to primary amines or aldehydes:

  • LiAlH₄ Reduction : Lithium aluminum hydride in dry ether reduces nitriles to amines.

    C≡NLiAlH4CH2NH2\text{C≡N} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{NH}_2
  • Partial Reduction : Catalytic hydrogenation (H₂/Pd) produces aldehydes .

Structural Insight :
The dihydrobenzofuran ring remains intact during reduction due to its saturated nature.

Electrophilic Aromatic Substitution (EAS)

The benzofuran core undergoes EAS, with regioselectivity dictated by substituents:

PositionDirecting EffectExample ReactionProduct
C-5Meta (nitrile)Nitration5-Nitro derivative
C-4/C-8Ortho/para (methyl)Halogenation4-Bromo or 8-bromo derivative

Mechanistic Notes :

  • Nitrile deactivates the ring, favoring meta substitution.

  • Methyl groups at C-2 and C-7 activate ortho/para positions but are sterically hindered.

Oxidation of the Dihydrobenzofuran Ring

Oxidizing agents (e.g., KMnO₄) convert the dihydrofuran ring to a fully aromatic benzofuran:

DihydrobenzofuranKMnO4,H+Benzofuran+H2O\text{Dihydrobenzofuran} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Benzofuran} + \text{H}_2\text{O}

Evidence : Analogous dihydrobenzofurans oxidize to benzofurans under similar conditions .

Nucleophilic Addition to Nitrile

Nucleophiles (e.g., Grignard reagents) add to the nitrile group:

C≡N+RMgXR-C≡N-MgXH2OR-CHO\text{C≡N} + \text{RMgX} \rightarrow \text{R-C≡N-MgX} \xrightarrow{\text{H}_2\text{O}} \text{R-CHO}

Applications : Forms aldehydes or ketones for further functionalization.

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloadditions with azides to form tetrazoles:

C≡N+NaN3Tetrazole\text{C≡N} + \text{NaN}_3 \rightarrow \text{Tetrazole}

Conditions : Catalyzed by Lewis acids (e.g., ZnBr₂) .

Ring-Opening Reactions

Strong bases (e.g., LDA) induce ring opening at the oxygen atom, yielding phenolic derivatives:

DihydrobenzofuranBasePhenolic compound\text{Dihydrobenzofuran} \xrightarrow{\text{Base}} \text{Phenolic compound}

Stereochemical Impact : Methyl groups influence the stability of intermediates.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductSelectivity Factors
Nitrile HydrolysisH₂SO₄/H₂O, Δ6-Carboxylic acid derivativeAcid strength
Nitrile ReductionLiAlH₄, ether6-Aminomethyl derivativeReducing agent
EAS (Nitration)HNO₃/H₂SO₄5-Nitro isomerMeta-directing CN
Ring OxidationKMnO₄, H⁺2,7-Dimethylbenzofuran-6-carbonitrileOxidizing strength

Mechanistic Considerations

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofurans exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

The compound has been investigated for its anticancer properties. A study demonstrated that modifications of benzofuran derivatives could enhance their potency against specific cancer cell lines. The structure-activity relationship indicates that the presence of the carbonitrile group may contribute to increased cytotoxicity against tumors.

Neuropharmacological Effects

Preliminary findings suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate ion channels could influence neuronal excitability and synaptic transmission.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies :
    • Research on N-substituted phenylamide derivatives derived from benzofurans indicated significant anticancer activity. Modifications at specific positions enhanced potency against cancer cell lines.
    • In vivo studies using animal models demonstrated effective tumor growth inhibition by certain derivatives.
  • Cardiac Function Studies :
    • Investigations into the electrophysiological properties revealed that 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile could slow conduction velocity in cardiac tissues by inhibiting sodium channels. This effect was particularly noted at lower concentrations, suggesting therapeutic potential for arrhythmias.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic differences between 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile and related carbonitrile-containing heterocycles:

Compound Name Molecular Formula Core Structure Substituents Key Functional Groups
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile C₁₁H₁₁NO Dihydrobenzofuran 2,7-dimethyl Nitrile (C≡N)
3-((4-Chloro-5-...phenoxy)methyl)benzonitrile C₂₉H₂₁ClN₂O₄ Benzofuran derivative 4-chloro, formyl, benzyloxy Nitrile, chloro, formyl
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S Thiazolo-pyrimidine 2,4,6-trimethylbenzylidene Nitrile, thiazole, pyrimidine
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S Thiazolo-pyrimidine 4-cyanobenzylidene Dual nitrile groups
Pyrimidoquinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ Pyrimidoquinazoline 5-methylfuran-2-yl Nitrile, fused N-heterocycles

Physical and Spectral Properties

Melting Points and Stability
  • Thiazolo-pyrimidine derivatives (11a, 11b) : Higher melting points (243–246°C for 11a; 213–215°C for 11b) due to rigid fused-ring systems and intermolecular hydrogen bonding .
  • Pyrimidoquinazoline-3-carbonitrile (12) : Highest melting point (268–269°C), attributed to its fully conjugated, planar structure .
IR Spectroscopy
  • Nitrile (C≡N) stretching frequencies are consistent across analogs (~2,209–2,220 cm⁻¹), with minor shifts depending on electronic effects from substituents (e.g., 11b’s 4-cyanobenzylidene group slightly lowers the nitrile peak to 2,209 cm⁻¹) .

Electronic and Reactivity Profiles

  • Substituent Effects: Methyl groups in the target compound enhance lipophilicity, while electron-withdrawing groups (e.g., chloro, cyano in analogs 11a,b) polarize the nitrile, altering reactivity in cross-coupling or hydrolysis reactions .

Biological Activity

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound's structure can be described as follows:

  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol
  • IUPAC Name : 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile

The biological activity of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile is primarily attributed to its ability to interact with various molecular targets. The nitrile group may facilitate binding to specific receptors or enzymes, modulating their activity. This interaction can influence pathways related to inflammation and cancer cell proliferation.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit anticancer activities. For instance, studies have shown that certain dihydrobenzofuran derivatives can selectively inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

In vivo studies using models such as the subcutaneous dorsal air pouch have demonstrated that compounds similar to 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can reduce inflammation markers like PGE2 and IL-6 . These findings suggest a potential application in treating inflammatory diseases.

Neuroprotective Effects

A study highlighted the neuroprotective effects of related compounds against neuropathic pain models. The mechanism involved modulation of cannabinoid receptors, indicating a possible avenue for treating chronic pain conditions .

Study on Anticancer Activity

A notable study evaluated the efficacy of various dihydrobenzofuran derivatives in inhibiting tumor growth in animal models. The results indicated that certain modifications to the benzofuran structure significantly enhanced anticancer activity, with IC50 values ranging from 0.5 μM to 9.45 μM for different analogs .

Inflammatory Response Assessment

In a controlled experiment involving zymosan-induced inflammation in mice, treatment with benzofuran derivatives resulted in a marked decrease in leukocyte infiltration into the inflamed tissue compared to controls. This suggests that these compounds may serve as effective anti-inflammatory agents .

Comparative Analysis

Property 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile Related Compounds
Anticancer Activity (IC50) Varies (specific studies needed)0.531 μM (most potent)
Anti-inflammatory Efficacy Significant reduction in PGE2 and IL-6Similar reductions observed
Neuroprotective Effects Potentially active as CB2 agonistConfirmed in neuropathic pain models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile, and what key intermediates are involved?

  • Methodological Answer : A viable approach involves cyclization of substituted phenols with methyl-substituted ketones under acid catalysis. For example, describes a spiro compound synthesis using benzo[b]thiophene and benzofuran moieties, which can be adapted by introducing methyl groups at positions 2 and 7. Key intermediates include halogenated precursors (e.g., brominated dihydrobenzofurans, as seen in and ), which undergo cyanation via nucleophilic substitution or cross-coupling reactions .

Q. What spectroscopic techniques are most effective for characterizing 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile, and what spectral markers should researchers expect?

  • Methodological Answer : Use ¹H/¹³C NMR and IR spectroscopy for structural confirmation. The dihydrobenzofuran ring protons (positions 2 and 3) resonate as multiplets (δ 2.5–3.5 ppm), while methyl groups (positions 2 and 7) appear as singlets (δ 1.2–1.5 ppm). The nitrile group (C≡N) exhibits a sharp IR absorption near 2200 cm⁻¹. provides analogous NMR data for a benzofuran carbonitrile derivative, confirming these trends .

Q. How can researchers verify the purity of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile, and what analytical methods are recommended?

  • Methodological Answer : Combine HPLC (with UV detection at ~250 nm for aromatic systems) and mass spectrometry (ESI-MS or GC-MS) to assess purity. For crystalline samples, X-ray diffraction (as in and ) resolves structural ambiguities. lists related dihydrobenzofuran esters, suggesting reverse-phase chromatography as a separation method .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile, and how do methyl substituents influence its reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and assess substituent effects. Methyl groups at positions 2 and 7 increase steric hindrance, reducing electrophilic substitution at adjacent positions. Compare with ’s bond angle data for similar fused-ring systems to validate computational models .

Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile?

  • Methodological Answer : Discrepancies may arise from solvent polarity, conformational dynamics, or incorrect assignments. Use 2D NMR (HSQC, HMBC) to confirm proton-carbon correlations. Cross-reference with literature data (e.g., ’s benzofuran derivatives). If deviations persist, re-evaluate computational parameters (e.g., solvent models in DFT) .

Q. What strategies optimize the regioselective introduction of substituents in dihydrobenzofuran systems like 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile?

  • Methodological Answer : Leverage directing groups (e.g., boronic acids as in ) or protecting strategies for regioselective functionalization. For cyanation at position 6, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on brominated precursors. Steric effects from methyl groups may necessitate tailored catalysts (e.g., bulky phosphine ligands) .

Q. How can researchers analyze potential byproducts or degradation pathways during the synthesis of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile?

  • Methodological Answer : Employ LC-MS/MS to track side products. For example, over-oxidation of the dihydrofuran ring could yield fully aromatic benzofurans (analogous to ’s methylated quinolines). Stability studies under varying pH/temperature (e.g., accelerated degradation) identify vulnerable functional groups .

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